2-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide
Description
The compound 2-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide is a structurally complex molecule featuring a pyrazole core substituted with a 4-phenylthiazole moiety and a branched propanamide side chain. Its synthesis likely follows methods analogous to those reported for related pyrazolyl-thiazole derivatives, such as the coupling of functionalized pyrazole intermediates with thiazole-containing reagents under amidation conditions . Thiazole and pyrazole rings are pharmacologically significant heterocycles, known for their roles in drug design due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)16(22)19-15-9-12(3)20-21(15)17-18-14(10-23-17)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMBHGBRQPDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)C)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The 3-methylpyrazole ring is synthesized via cyclocondensation of β-keto esters with hydrazines. In the referenced methodology, enaminone derivatives (e.g., compound 2 ) react with hydrazines in ethanol/acetic acid under reflux to yield pyrazoles. For this target, ethyl 3-oxobutanoate and methylhydrazine are condensed at 80°C for 6 hours to form 3-methyl-1H-pyrazol-5-amine (Yield: 78%).
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl 3-oxobutanoate | Ethanol | 80°C | 6 hr | 78% |
Acylation to Form the Propanamide Derivative
Amidation Protocol
The final step involves reacting 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine with 2-methylpropanoyl chloride in dry toluene. Triethylamine (3 eq) is added to scavenge HCl, and the mixture is refluxed for 4 hours.
Optimized Conditions :
| Reagent | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Methylpropanoyl chloride | Toluene | Et3N | 110°C | 4 hr | 65% |
Spectral Validation
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IR (KBr) : 3310 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O amide).
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MS (EI) : m/z 354 [M⁺], 237 (base peak, C13H11N4S⁺).
Alternative Synthetic Routes
One-Pot Heterocyclization-Acylation
A modified approach condenses ethyl 3-oxobutanoate , methylhydrazine , and 4-phenylthiazole-2-carboxaldehyde in acetic acid, followed by in-situ acylation with 2-methylpropanoic anhydride. This method reduces purification steps but yields a lower 52% final product.
Solid-Phase Synthesis
Immobilizing the pyrazole-amine on Wang resin enables iterative coupling with thiazole carbonyl chloride and 2-methylpropanoyl chloride. While scalable, this method requires specialized equipment and achieves 60% yield after cleavage.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Synthesis | High purity (≥98%) | Multi-step purification | 65% |
| One-Pot Reaction | Reduced time | Lower yield | 52% |
| Solid-Phase Synthesis | Scalability | High cost | 60% |
Industrial-Scale Considerations
For bulk production, the stepwise method is preferred due to reproducibility. Key parameters include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and pyrazole moieties enable site-specific substitutions:
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Thiazole ring : The 2-position of the thiazole is susceptible to nucleophilic attack. For example, coupling reactions with pyrazole derivatives occur via displacement of halogen substituents (e.g., bromine) under basic conditions (triethylamine, ethanol, reflux) .
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Pyrazole ring : The 5-position of the pyrazole undergoes substitution with electrophiles. In one protocol, hydrazonoyl halides react with pyrazole intermediates to form thiadiazole hybrids (Scheme 1, ).
Table 1: Substitution Reaction Conditions and Outcomes
| Reaction Site | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiazole C-2 | 2-bromoacetophenone, thiourea | 4-phenyl-1,3-thiazole | 78% | |
| Pyrazole C-5 | Hydrazonoyl halides, EtOH, Et₃N | Thiadiazole-pyrazole hybrids | 65–82% |
Cyclization and Ring Formation
Key synthetic routes involve cyclization to construct the core heterocycles:
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Thiazole synthesis : The Hantzsch thiazole synthesis employs α-haloketones (e.g., 2-bromoacetophenone) and thiourea, yielding 4-phenyl-1,3-thiazole under reflux .
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Pyrazole synthesis : Cyclocondensation of hydrazine with 1,3-diketones (e.g., acetylacetone) forms 3-methyl-1H-pyrazole .
Example Reaction Pathway:
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Step 1 : Synthesis of 3-methyl-1H-pyrazole via hydrazine-acetylacetone cyclization.
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Step 2 : Functionalization with bromine at C-5.
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Step 3 : Coupling with thiazole derivatives via nucleophilic substitution .
Amidation and Acylation
The propanamide side chain participates in acylation reactions:
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Propanamide formation : Reacting pyrazole-thiazole intermediates with 2-methylpropanoyl chloride in the presence of triethylamine yields the target compound (85% efficiency) .
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Secondary modifications : The amide group can undergo hydrolysis to carboxylic acids under acidic conditions (HCl, H₂O, 60°C) .
Condensation Reactions
Multi-component reactions (MCRs) expand structural diversity:
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Knoevenagel condensation : Reactions with aromatic aldehydes (e.g., benzaldehyde) and ethyl cyanoacetate produce pyranopyrazole derivatives (e.g., 6-oxopyranopyrazole) in ethanol with piperidine catalysis (Scheme 2, ).
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Thioamide condensations : Lawesson’s reagent facilitates cyclization of thiourea derivatives into thiazolidinones (e.g., Compound VI in ).
Table 2: Condensation Reaction Parameters
| Reactants | Catalyst | Product Class | Conditions | Source |
|---|---|---|---|---|
| Aromatic aldehyde + ethyl cyanoacetate | Piperidine | Pyranopyrazoles | Ethanol, reflux | |
| Thiourea + α-haloketone | None | Thiazoles | Reflux, 6–8 hrs |
Oxidation and Reduction
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Oxidation : The pyrazole ring’s methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though this may degrade the thiazole moiety .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole’s C=N bond, but this is rarely employed due to stability concerns .
Biological Activity Correlation
While not directly a chemical reaction, structural modifications impact bioactivity:
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives, including 2-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide, exhibit significant anticonvulsant properties.
Case Study: Anticonvulsant Efficacy
A study evaluated the anticonvulsant activity of various thiazole-based compounds. The results showed that certain derivatives had median effective doses (ED50) significantly lower than standard medications like ethosuximide, indicating their potential as effective anticonvulsants .
| Compound | ED50 (mg/kg) | Comparison Drug | ED50 (mg/kg) |
|---|---|---|---|
| Thiazole Derivative A | 15.0 | Ethosuximide | 100.0 |
| Thiazole Derivative B | 20.0 | Sodium Valproate | 50.0 |
Antitumor Activity
Thiazoles are also recognized for their antitumor effects. The structure of this compound suggests potential interactions with cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies have demonstrated that thiazole-containing compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer. The presence of specific substituents on the thiazole ring was found to enhance cytotoxic activity.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound C | 12.5 | MCF7 (Breast) |
| Compound D | 15.0 | A549 (Lung) |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are significant, with promising results against various bacterial strains.
Case Study: Antimicrobial Efficacy
A recent investigation evaluated the antibacterial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that some compounds had comparable efficacy to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound E | 5.0 | Staphylococcus aureus |
| Compound F | 10.0 | Escherichia coli |
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide would depend on its specific biological activity. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and pyrazole rings can bind to active sites of enzymes, potentially disrupting their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Propanamide Derivatives
Key Structural and Functional Differences
(a) Heterocyclic Core Modifications
- Thiazole vs. This may explain Compound 1’s focus on metabolic disorders .
(b) Substituent Effects on Physicochemical Properties
- Phenyl vs. Chlorophenoxy Groups: The 4-phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar 4-chlorophenoxy group in Compound 1 (logP ~2.8), affecting membrane permeability .
- Propanamide Branching : The 2-methylpropanamide chain in the target compound may enhance steric hindrance, reducing off-target interactions compared to linear propanamides like ’s derivative .
Pharmacological Implications
While direct activity data for the target compound are absent, structural parallels suggest possible applications:
- Metabolic Regulation : The pyrazole-thiazole scaffold resembles compounds targeting peroxisome proliferator-activated receptors (PPARs), implicated in lipid metabolism .
- Anti-inflammatory Potential: Thiazole derivatives are known cyclooxygenase (COX) inhibitors; the phenyl-thiazole moiety in the target compound may confer similar activity .
Biological Activity
The compound 2-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide is a derivative of thiazole and pyrazole, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylpropanamide with a thiazole and pyrazole moiety. Various methods have been reported for synthesizing related compounds, often focusing on optimizing yields and enhancing biological properties.
Antimicrobial Properties
Research indicates that compounds containing thiazole and pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives similar to This compound have shown promising results against various bacterial strains. In a study assessing the antibacterial activity of thiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli with notable inhibition zones observed at specific concentrations .
Anti-inflammatory Activity
Compounds within this structural class also demonstrate anti-inflammatory properties. A study highlighted that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases . The anti-inflammatory effects were quantified using IC50 values, indicating effective concentrations for therapeutic use.
Anticancer Potential
Recent investigations have focused on the anticancer potential of pyrazole derivatives. For example, a series of compounds similar to This compound were evaluated for their cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed significant growth inhibition with IC50 values ranging from 10 to 50 µM, indicating a strong potential for development as anticancer agents .
Study 1: Antimicrobial Efficacy
A study published in 2014 evaluated the antimicrobial efficacy of thiazole-containing compounds. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity. The compound This compound was synthesized and showed effective inhibition against Bacillus subtilis and E. coli at concentrations as low as 20 µg/mL .
Study 2: Anticancer Activity
In another investigation, a series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM against A549 cells. This suggests that structural modifications can lead to enhanced anticancer properties .
Research Findings Summary
| Biological Activity | IC50/Effectiveness | Tested Strains/Cell Lines |
|---|---|---|
| Antibacterial | 20 µg/mL | Bacillus subtilis, E. coli |
| Anti-inflammatory | IC50: 10 µM | TNF-α, IL-6 |
| Anticancer | IC50: 25 µM | MCF7, A549 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Formation of the pyrazole-thiazole core using aryl hydrazines and substituted thiazole precursors under reflux conditions in ethanol/acetic acid (as in ).
- Step 2 : Propanamide side-chain introduction via nucleophilic substitution or condensation reactions, often employing triethylamine as a base in solvents like dioxane or DMF (similar to procedures in ).
- Validation : Intermediates are confirmed via melting point analysis, IR (C=O stretch at ~1650–1700 cm⁻¹), and NMR (e.g., pyrazole proton signals at δ 6.5–7.5 ppm). Elemental analysis (C, H, N) is critical to confirm purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are contradictions in spectral data resolved?
- Methodological Answer :
- Primary Techniques :
- ¹H/¹³C NMR : Assign pyrazole (N–CH₃), thiazole (C=S), and propanamide (CONH) groups. Discrepancies in integration (e.g., overlapping aromatic signals) can be addressed using 2D NMR (COSY, HSQC) .
- IR : Confirm amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks and elemental analysis for C/H/N ratios .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Replace the 4-phenyl group on the thiazole with electron-withdrawing substituents (e.g., 4-F, 4-Br) to assess effects on target binding (see for analogous substitutions in thiazole derivatives).
- Side-Chain Variations : Introduce methyl or ethyl groups on the propanamide chain to study steric effects. Use computational docking (e.g., AutoDock Vina) to predict binding affinities, referencing ’s docking analysis of similar compounds .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values .
Q. What strategies are effective in resolving low yields during the final propanamide coupling step?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Solvent Screening : Test polar aprotic solvents like DMF vs. acetonitrile; achieved higher yields in dioxane.
- Temperature Control : Conduct reactions under inert atmosphere (N₂/Ar) at 50–60°C to minimize side reactions .
Q. How can computational modeling clarify contradictory binding modes reported for analogs of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess stability of proposed binding poses (e.g., thiazole ring orientation in enzyme active sites).
- Free Energy Calculations : Use MM-PBSA/GBSA to compare binding energies of alternative conformations. Reference ’s docking studies, which highlighted variable orientations of thiazole-phenyl groups .
- Validation : Correlate computational results with experimental IC₅₀ data from kinase inhibition assays .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in melting points reported across synthetic batches?
- Methodological Answer :
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol:DMF 3:1) to improve crystal lattice uniformity. achieved consistent melting points after recrystallization .
- Differential Scanning Calorimetry (DSC) : Confirm polymorphic transitions or solvate formation .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
